molecular formula C7H8BBrO2 B151635 4-(Bromomethyl)phenylboronic acid CAS No. 68162-47-0

4-(Bromomethyl)phenylboronic acid

Cat. No. B151635
CAS RN: 68162-47-0
M. Wt: 214.85 g/mol
InChI Key: PDNOURKEZJZJNZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)phenylboronic acid (4-BMPBA) is a boronic acid derivative that has been widely studied for its potential applications in scientific research. It has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. 4-BMPBA is a versatile compound with a wide range of uses, from the synthesis of complex molecules to the development of new therapeutic agents.

Scientific Research Applications

Autotaxin Inhibition

This compound is used in the design of boronic acid-based autotaxin inhibitors. Autotaxin is an enzyme involved in the synthesis of lysophosphatidic acid (LPA), which plays a role in various biological processes including cell proliferation, survival, and migration. Inhibitors of autotaxin have potential therapeutic applications in cancer and fibrotic diseases .

Boronated Phosphonium Salt Synthesis

4-(Bromomethyl)phenylboronic acid is involved in the synthesis of boronated phosphonium salts. These salts are studied for their potential use in various fields, including materials science for their thermal stability and as ionic liquids .

Gene Transfection

Studies have been conducted on the incorporation of boronic acid groups to enhance gene transfection capability. Gene transfection is a process by which foreign DNA is introduced into a cell. The boronic acid groups can improve the delivery and expression of genetic material .

Optical Glucose-Sensing

Investigations into the effect of boronic acid-positioning in optical glucose-sensing ensembles have been carried out using this compound. Optical glucose sensors are non-invasive devices that can measure glucose levels without the need for blood samples, which are beneficial for diabetes management .

ChemicalBook MilliporeSigma

Mechanism of Action

Target of Action

The primary targets of 4-(Bromomethyl)phenylboronic acid are various organic compounds involved in chemical reactions. This compound is often used as a reagent in organic synthesis . It can interact with these targets to form new compounds, playing a crucial role in the synthesis of various organic materials .

Mode of Action

4-(Bromomethyl)phenylboronic acid interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction that involves the formation of carbon-carbon bonds. The compound donates its boron atom to the target molecule, forming a new bond . This reaction is facilitated by a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-(Bromomethyl)phenylboronic acid . This reaction is widely used in organic chemistry for the synthesis of various compounds. The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and can be readily prepared . Its bioavailability would depend on the specific conditions of the reaction it’s involved in, including factors like temperature, pH, and the presence of a suitable catalyst .

Result of Action

The primary result of the action of 4-(Bromomethyl)phenylboronic acid is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This includes the synthesis of various organoboron reagents, organic semiconductor materials, and other functional molecular compounds .

Action Environment

The action of 4-(Bromomethyl)phenylboronic acid is influenced by various environmental factors. The compound is sensitive to moisture and should be stored in a cool, dry environment . The reaction it’s involved in, the Suzuki–Miyaura coupling, requires a palladium catalyst and is typically carried out under mild, functional group tolerant conditions . The efficiency of the reaction can be influenced by factors like temperature, pH, and the presence of other substances .

properties

IUPAC Name

[4-(bromomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNOURKEZJZJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370818
Record name 4-(Bromomethyl)phenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)phenylboronic acid

CAS RN

68162-47-0
Record name 4-(Bromomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)phenylboronic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-methylphenylboronic acid (27.2 g; 0.2 mole) in methyl chloroform (250 ml) was heated at reflux with azeotropic removal of water until approximately 2.5 ml of water was collected and a crystalline slurry was formed. A solution of azo(bisisobutyronitrile) (1.0 g) and bromine (32 g) in methyl chloroform (25 ml) was added to the refluxing slurry over 2-3 hours. The mixture was then refluxed until the bromine colour was discharged. The reaction mixture was allowed to cool and stirred at 10°-15° C. for 30 minutes. The suspended solid was collected by filtration, washed with methyl chloroform (2×50 ml) and dried at ambient temperature to give the anhydride of 4-bromomethylphenylboronic acid (29 g) (Compound A) as a white, crystalline solid.
Quantity
27.2 g
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250 mL
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2.5 mL
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32 g
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25 mL
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1 g
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Synthesis routes and methods II

Procedure details

5 mL of bromine solution (2.4 g, 1.5×10-2 mole) in 20 mL of carbon tetrachloride was added to a solution of p-tolylboronic acid (2.0 g, 1.47×10-2 mole) in 40 mL of carbon tetrachloride. The reaction was initiated by illumination with a 150 Watt light bulb. The bromine color faded in 5 minutes and the remaining bromine solution was added over 15 minutes. A solid product precipitated during bromine addition. The solid was filtered and crystallized from chloroform. Yield 1.5 g (49%), m.p. 154°-156° C., 1HNMR (DMSO) δ4.18(s,2H,--CH2Br); 7.37 and 7.74(d,4H,--ArH).
Quantity
5 mL
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reactant
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2 g
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20 mL
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40 mL
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Synthesis routes and methods III

Procedure details

Into a solution of p-tolylboronic acid (2.0 g, 1.47×10-2 mol) in 40 ml of carbon tetrachloride was added 5 ml of a bromine solution prepared by dissolving 2.4 g of bromine (1.5×10-2 mol) in 20 ml of CCl4. The reaction was initiated by illumination with a 150 watt light bulb. The bromine color faded in 5 minutes. The remaining bromine solution was added after 15 minutes. The precipitate that formed was isolated by filtration, and recrystallized from chloroform. M.P. 154°-156° C.
Quantity
2 g
Type
reactant
Reaction Step One
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5 mL
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reactant
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40 mL
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solvent
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2.4 g
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reactant
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(Bromomethyl)phenylboronic acid contribute to enhancing gene transfection efficiency?

A1: [] 4-(Bromomethyl)phenylboronic acid can be incorporated into Polyethylenimine (PEI) by reacting with its amine groups. [] This modification enhances gene delivery efficiency in two primary ways. First, the boronic acid groups improve the condensation ability of PEI with DNA, leading to more compact and stable complexes. [] Second, these groups facilitate cellular uptake, likely through interactions with cis-diol containing molecules like glycoproteins on cell surfaces. [] This highlights the compound's potential in developing more effective non-viral gene delivery vectors.

Q2: Can 4-(Bromomethyl)phenylboronic acid be utilized for sensing applications? If so, how?

A2: Yes, the reactivity of the bromomethyl group in 4-(Bromomethyl)phenylboronic acid makes it suitable for sensor development. [] For instance, it can be used as a linker molecule in electrochemical sensors for Lipopolysaccharide (LPS) detection. [] In this context, the phenylboronic acid moiety interacts with the cis-diol groups of LPS, anchoring it to the sensor surface. [] This allows for subsequent signal amplification and highly sensitive detection of LPS, demonstrating the compound's versatility in biosensing applications.

Q3: Are there any studies investigating the stability and compatibility of 4-(Bromomethyl)phenylboronic acid in different environments?

A3: While the provided research excerpts do not delve into the detailed stability profile of 4-(Bromomethyl)phenylboronic acid, its use in various applications suggests a degree of stability under specific conditions. [, ] Further research focused on its stability in different solvents, temperatures, and pH ranges would be beneficial to understand its limitations and potential applications better. Investigating its compatibility with different materials, especially in the context of sensor development, would be crucial for ensuring long-term performance and reliability.

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